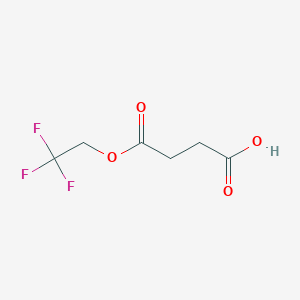

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid” is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates potential in the field of nanotechnology, specifically for the optical gating of synthetic ion channels. This compound is used as a photolabile protecting group in nanofluidic devices, enabling UV-light-triggered permselective transport of ionic species. This application is significant for advancements in light-induced controlled release, sensing, and information processing technologies (Ali et al., 2012).

Microwave-assisted Synthesis

4-Oxobutenoic acids, which include 4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid, serve as versatile intermediates for further derivatisation in chemical synthesis. The development of microwave-assisted aldol-condensation techniques for these acids has improved the efficiency and yield of such compounds, highlighting their importance in organic synthesis and the pharmaceutical industry (Uguen et al., 2021).

Kinetics of Oxidation

The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by various oxidizing agents in different mediums has been studied extensively. These studies provide insights into the reaction mechanisms and thermodynamics of the oxidation processes, contributing to the understanding of chemical reactions and potential applications in organic synthesis and industrial processes (Vannamuthu et al., 2015).

Supramolecular Liquid Crystal Dimers

This compound and its derivatives play a role in the development of supramolecular liquid crystal dimers. These compounds contribute to the understanding of hydrogen bonding in the phase behavior of liquid crystals, paving the way for novel applications in materials science, particularly in the creation of advanced liquid crystal displays and optical devices (Martinez-Felipe & Imrie, 2015).

Catalytic Hydrogenation and Oxidation of Biomass-derived Levulinic Acid

Levulinic acid, a biomass-derived compound, can be catalytically hydrogenated and oxidized into valuable chemicals, showcasing the potential of this compound and related compounds in green chemistry and sustainable processes. This application is crucial for the development of bio-based chemicals and fuels, reducing reliance on fossil resources (Gong, Lin, & Yan, 2011).

Properties

IUPAC Name |

4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFVNIMFBIHCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)

![[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2618164.png)

![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)